Indolethanamine, 6-fluoro-5-methoxy-
Description
6-Fluoro-5-methoxyindolethanamine is a substituted tryptamine derivative characterized by a fluoro group at the 6-position and a methoxy group at the 5-position of the indole ring, with an ethylamine side chain at the 3-position. Key physicochemical properties inferred from related compounds include a LogP (lipophilicity) value slightly lower than the parent indole (LogP ≈ 2.3 for 6-fluoro-5-methoxy-1H-indole) due to the polar amine group .
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-(6-fluoro-5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13FN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2-3,13H2,1H3 |
InChI Key |
BXNWEGDYEWCXEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)CCN)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
A. Serotonergic Receptor Interaction
Indolethanamine, 6-fluoro-5-methoxy- is structurally related to other indole derivatives that interact with serotonergic receptors, particularly the 5-HT1A and 5-HT2A receptors. Research indicates that modifications in the indole structure, such as fluorination, can significantly enhance binding affinity and selectivity for these receptors. For instance, fluorinated analogs have shown increased potency at the 5-HT1A receptor while demonstrating reduced activity at the 5-HT2A receptor, which is crucial for developing compounds with fewer hallucinogenic effects while retaining therapeutic efficacy .
B. Antidepressant and Anxiolytic Potential
Recent studies have highlighted the potential of compounds similar to Indolethanamine, 6-fluoro-5-methoxy- in treating mood disorders. For example, derivatives of 5-methoxy-N,N-dimethyltryptamine have been shown to exhibit anxiolytic and antidepressant-like effects without the hallucinogenic properties typically associated with psychedelics . This suggests that Indolethanamine could be explored further for its potential in psychiatric medicine.
Psychoactive Research
Indolethanamine, 6-fluoro-5-methoxy- has been investigated for its psychoactive properties. The compound's structural characteristics allow it to be studied within the context of hallucinogenic substances. Research has shown that compounds with similar structures can induce behavioral changes in animal models, such as head twitches and altered locomotion, which are indicative of psychoactive effects . Understanding these properties could lead to insights into the mechanisms of action of psychedelics and their potential therapeutic uses.
Anticancer Activity
A. Cytotoxicity Studies
Indole derivatives have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain indole-based compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized with structural modifications similar to Indolethanamine were tested against human tumor cells and showed promising results with mean growth inhibition rates indicating potential as anticancer agents .
B. Mechanistic Insights
The mechanisms underlying the anticancer activity of indole derivatives often involve interactions with cellular pathways that regulate cell proliferation and apoptosis. The ability of these compounds to inhibit cancer cell growth suggests that they may interfere with critical signaling pathways involved in tumorigenesis .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Pharmacology | Enhanced binding affinity for 5-HT1A receptors; potential antidepressant/anxiolytic effects |
| Psychoactive Research | Induces behavioral changes in models; insights into mechanisms of psychedelics |
| Anticancer Activity | Significant cytotoxicity against cancer cell lines; potential interference with tumorigenesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
5-Methoxytryptamine (5-MeO-Tryptamine)
- Structure : 5-Methoxy substitution on indole with an ethylamine side chain (CAS 608-07-1).
- Key Differences : Lacks the 6-fluoro group present in the target compound.
- Impact: The absence of fluorine reduces lipophilicity (LogP ≈ 1.8 vs.
4-Fluoro-5-Methoxy-2-Methyl-1H-Indole (CAS 288385-93-3)
- Structure : Fluoro at 4-position, methoxy at 5-position, and methyl at 2-position.
- Key Differences : Substituent positions (4- vs. 6-fluoro) and additional methyl group.
- Impact : Altered electronic and steric properties may affect receptor binding; higher molecular weight (179.18 g/mol) compared to the target compound .
5-MeO-DALT (5-Methoxy-N,N-Diallyltryptamine)
- Structure : 5-Methoxy substitution with N,N-diallyl groups on the ethylamine side chain (CAS 928822-98-4).
- Key Differences : Bulky diallyl groups vs. primary amine in the target compound.
- Impact : Increased steric hindrance in 5-MeO-DALT reduces serotonin receptor affinity compared to unsubstituted tryptamines .
Physicochemical Properties
*Estimated values based on structural analogs.
- Lipophilicity (LogP) : Fluorine substitution increases LogP, enhancing membrane permeability. The target compound’s LogP (~2.1) balances lipophilicity and solubility.
- Polar Surface Area (PSA): The ethylamine side chain increases PSA (~40 Ų vs. 25 Ų in the parent indole), improving aqueous solubility but reducing CNS penetration compared to non-polar analogs .
Preparation Methods
Nucleophilic Substitution on Halogenated Indole Derivatives
A widely adopted method involves substituting halogen atoms on pre-functionalized indole rings. The patent CN110642770B demonstrates a high-yield approach for synthesizing 5-methoxyindole via nucleophilic substitution of 5-bromoindole using sodium methoxide in methanol. Adapting this protocol for 6-fluoro-5-methoxyindolethanamine requires sequential halogenation and substitution steps:
-
Bromination and Methoxylation :
-
5-Bromoindole undergoes methoxylation at position 5 using NaOCH₃ (25–35% in methanol) and a Cu(I)-heterocycle catalyst (e.g., phenanthroline/cuprous bromide) at 90–110°C for 5–10 hours, achieving >95% conversion .
-
Subsequent fluorination at position 6 is achieved via Ullmann-type coupling with KF in the presence of a palladium catalyst (e.g., Pd(OAc)₂/PPh₃), though yields for this step remain underexplored in the cited literature.
-
-
Side Chain Introduction :
Example Protocol (Adapted from ):
-
React 5-bromoindole (19.6 g, 0.1 mol) with NaOCH₃ (30% in methanol) and phenanthroline/cuprous bromide (1.9 g total) at 110°C for 8 hours.
-
Isolate 5-methoxyindole (yield: 95.2% purity via HPLC).
-
Fluorinate using Pd(OAc)₂ (0.1 eq), KF (2 eq), and DMF at 120°C for 12 hours.
Fischer Indole Synthesis with Pre-Substituted Aromatic Rings
The Fischer indole synthesis offers a direct route to construct the indole core from aryl hydrazines and ketones. For 6-fluoro-5-methoxyindolethanamine, this method requires a pre-fluorinated and methoxylated phenylhydrazine precursor.
Procedure :
-
Synthesis of 4-Fluoro-3-methoxyphenylhydrazine :
-
Cyclization with 3-Oxobutanal :
-
React the hydrazine with 3-oxobutanal in acetic acid at reflux (120°C, 6 hours) to form the indole ring.
-
-
Side Chain Functionalization :
-
Reduce the ketone intermediate (e.g., using LiAlH₄) to introduce the ethylamine group.
-
Challenges :
-
Regioselectivity during nitration and cyclization steps may yield positional isomers, necessitating rigorous chromatography .
Reductive Cyclization of Nitroaryl Precursors
CN104045592A outlines a reductive cyclization strategy for 5-fluoroindole-2-one, which can be modified for 6-fluoro-5-methoxyindolethanamine:
-
Nitro Group Reduction :
-
Treat 4-fluoro-2-(dimethylmalonate)nitrobenzene with Fe powder in HCl/acetic acid to form the indole ring.
-
-
Methoxylation :
-
Amine Side Chain Addition :
-
Hydrolyze the malonate ester (6M HCl, reflux) and perform reductive amination with ethylamine.
-
Example Yield :
Post-Functionalization of Tryptamine Derivatives
CN113788780B describes the synthesis of N-acetyl-5-methoxytryptamine, which can be adapted for fluorination:
-
Methoxylation of 5-Hydroxytryptamine :
-
Fluorination :
-
Employ electrophilic fluorination (e.g., Selectfluor®) at position 6 in acetic acid at 50°C for 4 hours.
-
Purification :
-
Column chromatography (ethyl acetate/petroleum ether, 3:1) yields 6-fluoro-5-methoxytryptamine with ~75% purity .
Comparative Analysis of Methods
Q & A
Q. Q1. What are the recommended synthetic pathways for 6-fluoro-5-methoxyindolethanamine, and how can purity be optimized?
Methodological Answer: A multi-step synthesis is typically employed:
Indole Core Functionalization : Introduce methoxy and fluoro groups via electrophilic substitution or cross-coupling reactions. For example, 5-methoxy substitution can be achieved using methoxylation agents (e.g., CH₃ONa), while fluorination may employ Selectfluor™ or DAST .
Side-Chain Addition : Attach the ethanamine moiety via reductive amination or nucleophilic substitution, ensuring pH control to avoid side reactions.
Purification : Use HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water solvent system) to achieve >95% purity.
Q. Q2. Which analytical techniques are critical for structural confirmation of 6-fluoro-5-methoxyindolethanamine?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for methoxy singlet (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and ethanamine protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Methoxy carbon (~δ 55 ppm), fluorinated aromatic carbons (δ 110–125 ppm) .
- LC-MS : Confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₃FN₂O: 220.09) and fragmentation patterns.
- FTIR : Detect N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. Q3. How does the 6-fluoro substituent influence receptor binding affinity in neuropharmacological studies?
Methodological Answer: The fluorine atom enhances binding via:
- Electron-Withdrawing Effects : Increases aromatic ring electron deficiency, strengthening π-π interactions with serotonin receptors.
- Hydrogen Bonding : Fluorine can act as a weak hydrogen bond acceptor in hydrophobic pockets.
Q. Experimental Design :
Q. Q4. How can contradictions in metabolic stability data across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in liver microsome sources (human vs. rodent) or incubation conditions (pH, cofactors).
- Analytical Sensitivity : Use LC-MS/MS with stable isotope internal standards to improve quantitation accuracy.
Q. Resolution Workflow :
Standardize Protocols : Follow FDA guidelines for in vitro metabolic studies.
Cross-Validate : Compare data from ≥3 independent labs using identical batches .
Q. Q5. What are the stability profiles of 6-fluoro-5-methoxyindolethanamine under varying storage conditions?
Methodological Answer:
- Thermal Stability : Store at -20°C in amber vials; degradation <5% over 6 months.
- pH Sensitivity : Unstable in acidic conditions (pH <3), leading to ethanamine cleavage.
Q. Q6. What methodological best practices ensure reproducibility in SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
